N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenoxybutylamine: This intermediate is synthesized by reacting 2,4-dichlorophenol with butylamine under controlled conditions.
Formation of the Final Compound: The intermediate is then reacted with 4-(isopentyloxy)aniline in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Automated Mixing: Automated systems are used to mix the reactants in precise proportions.
Controlled Reaction Environment: The reaction is carried out under controlled temperature and pressure conditions to maximize yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline has several scientific research applications:
Proteomics Research: The compound is used to study protein interactions and functions.
Biological Studies: It is employed in biological assays to investigate cellular processes.
Medicinal Chemistry: The compound is explored for its potential therapeutic effects and drug development.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, affecting their activity and function. The pathways involved include:
Protein Binding: The compound binds to specific proteins, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-methylbutoxy)-aniline
- **Isobutyl 4-(2,4-dichlorophenoxy)butanoate
Uniqueness
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline is unique due to its specific molecular structure, which allows it to interact with a wide range of biological molecules. This makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-4-(3-methylbutoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Cl2NO2/c1-16(2)11-14-25-19-8-6-18(7-9-19)24-12-3-4-13-26-21-10-5-17(22)15-20(21)23/h5-10,15-16,24H,3-4,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOROTWUICRJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.